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Compound of Interest

Compound Name:
2-(diethylamino)-N'-

hydroxyethanimidamide

Cat. No.: B7806914

Get Quote

Molecular Profile & Structural Logic
Before interpreting spectra, we must establish the structural connectivity and electronic

environment.[1]

IUPAC Name: 2-(Diethylamino)-N'-hydroxyethanimidamide[1]

Common Name: 2-(Diethylamino)acetamidoxime

Molecular Formula:

Molecular Weight: 145.20 g/mol

Core Functionality:

Amidoxime Core (

): Amphoteric; contains both a basic amino group and an acidic oxime hydroxyl.

Diethylamino Group (
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): Electron-donating, tertiary amine; influences the chemical shift of the adjacent
methylene.

Analytical Workflow
The following decision tree outlines the logical flow for characterizing this compound,

prioritizing the confirmation of the amidoxime formation from its likely precursor (2-

diethylaminoacetonitrile).

Crude Sample
(Post-Synthesis)

FT-IR Analysis
(Screening)

Nitrile Peak
(2250 cm⁻¹) Present?

Recrystallization/
Chromatography
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1H & 13C NMR
(Structure Confirmation)

No (Clean)

HRMS (ESI+)
(Mass & Fragmentation)

Validated Structure

Click to download full resolution via product page

Figure 1: Analytical workflow for validating amidoxime formation and purity.
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Nuclear Magnetic Resonance (NMR) Analysis[2][3]
[4]
NMR is the definitive tool for confirming the oxidation state of the carbon backbone and the

presence of the oxime functionality.

Experimental Protocol: 1H NMR
Solvent Selection:DMSO-d6 is mandatory. Chloroform-d (

) often causes broadening or loss of the exchangeable

and

protons due to rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding,
allowing distinct observation.[1]

Concentration: 10-15 mg in 0.6 mL solvent.

Acquisition: 16-32 scans, 30° pulse angle,

relaxation delay ≥ 2.0s (to ensure quantitative integration of the oxime proton).

Predicted 1H NMR Data (400 MHz, DMSO-d6)
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13C NMR Data (100 MHz, DMSO-d6)
C=N (Amidoxime):
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150.0 – 155.0 ppm.

Differentiation: This is the most critical peak. A nitrile precursor would appear at ~118 ppm.

An amide impurity (hydrolysis product) would appear at ~170-175 ppm.

N-CH2 (Core):

50.0 – 55.0 ppm.

N-CH2 (Ethyl):

46.0 – 48.0 ppm.

CH3 (Ethyl):

11.0 – 12.5 ppm.

Infrared Spectroscopy (FT-IR)[2]
IR is primarily used here as a "gatekeeper" technique to ensure the nitrile precursor has been

fully consumed.

Experimental Protocol
Method: ATR (Attenuated Total Reflectance) on solid/oil neat sample.

Resolution: 4 cm⁻¹.

Scans: 16.

Key Diagnostic Bands[1]
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Frequency (cm⁻¹) Vibration Mode Assignment Status Check

3200 - 3500 & Oxime/Amine

Broad, strong band.[1]

Indicates H-bonding

network.[1]

1650 - 1690 Imine (Oxime)

Confirm. Distinguishes

from nitrile. Lower freq

than ketone C=O.

900 - 950 N-O Stretch

Confirm. Specific to

oximes/hydroxylamine

s.

~2250 Nitrile

ABSENT. Presence

indicates unreacted

starting material.

Mass Spectrometry (MS)[5]
Mass spectrometry confirms the molecular formula and provides structural fingerprints via

fragmentation.

Experimental Protocol
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Solvent: Methanol + 0.1% Formic Acid.

Direct Infusion: Flow rate 5-10 µL/min.

Fragmentation Pathway Analysis
The fragmentation is dominated by the stability of the diethylamino group and the labile N-O

bond.

Molecular Ion (

): m/z 146.13 (Calc. for
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).

Primary Fragment (Alpha-Cleavage): m/z 86.10.

Mechanism:[2] Cleavage of the C-C bond between the methylene and the amidoxime

carbon, driven by the nitrogen lone pair forming a double bond (

). This is the base peak in many diethylamino derivatives.

Secondary Loss: Loss of Oxygen (16 Da) or Hydroxyl (17 Da) from the amidoxime is

common in high-energy collisions.

[M+H]⁺
m/z 146

[Et₂N=CH₂]⁺
m/z 86

(Base Peak)

α-Cleavage

[M+H - NH₃]⁺
m/z 129

Loss of NH₃

[M+H - O]⁺
m/z 130

N-O reduction

Click to download full resolution via product page

Figure 2: ESI(+) Fragmentation pathway. The m/z 86 ion is the diagnostic signature of the

diethylamino-methylene motif.

Synthesis & Impurity Profile (Contextual Grounding)
Understanding the origin of the sample is vital for interpreting "ghost peaks."

Synthesis: Reaction of 2-(diethylamino)acetonitrile with Hydroxylamine (

).

Common Impurities:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/230608848_Synthesis_and_characterization_of_new_2-alkylaminoacetamides
https://www.benchchem.com/product/b7806914/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-analysis-of-2-diethylamino-n-hydroxyethanimidamide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7806914?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material: Nitrile (IR: 2250 cm⁻¹).

Amide Hydrolysis: 2-(diethylamino)acetamide. (NMR: C=O at ~172 ppm; MS: m/z 131).

Solvent Residues: Ethanol or Isopropanol (often used in recrystallization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-
(Diethylamino)-N'-hydroxyethanimidamide[1]]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b7806914/docs#technical-guide-spectroscopic-
analysis-of-2-diethylamino-n-hydroxyethanimidamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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